N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide
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Description
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton .
Molecular Structure Analysis
The compound’s canonical SMILES representation isCCN1C2=C(C=C(C=C2)N(CC(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C
. This provides a detailed view of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research has delved into the synthesis of novel classes of [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, relevant for therapeutic applications. The primary sulfonamide functionality facilitates [1,4]oxazepine ring construction, acting as an enzyme prosthetic zinc-binding group in carbonic anhydrase inhibitors (A. Sapegin et al., 2018). Additionally, organocatalytic asymmetric Mannich reactions of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines have been developed, yielding cyclic amines with chiral tetrasubstituted C‒F stereocenters, indicating potential in medicinal chemistry (Bing Li et al., 2019).
Anticancer and Antimicrobial Applications
Compounds related to the given chemical structure have been explored for their anticancer and antimicrobial potential. For instance, novel aminothiazole-paeonol derivatives exhibit high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, suggesting these derivatives as promising lead compounds for treating gastrointestinal adenocarcinoma (Chia-Ying Tsai et al., 2016). Another study synthesized and characterized new benzensulfonamides bearing the 1,3,4-oxadiazole moiety, which showed significant anti–HIV and antifungal activities, highlighting their potential in drug development (M. Zareef et al., 2007).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-4-22-16-10-7-14(11-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-8-5-13(20)6-9-15/h5-11,21H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBSWJZSRVZIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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